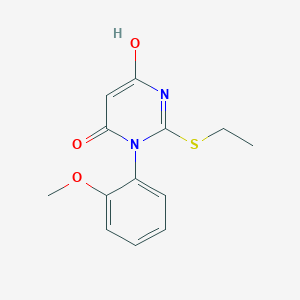![molecular formula C18H22N2O2 B5978617 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5978617.png)
5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as MPMP, is a chemical compound with potential applications in scientific research. It is a derivative of the opioid receptor antagonist naloxone, and has been shown to have high affinity for the mu-opioid receptor. In
Mechanism of Action
5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol acts as a selective antagonist at the mu-opioid receptor, blocking the binding of endogenous opioids such as endorphins and enkephalins. This results in a decrease in the activity of the mu-opioid receptor, leading to a reduction in pain perception and reward-seeking behavior.
Biochemical and Physiological Effects:
5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception in animal models, and to inhibit the development of tolerance to opioids. 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has also been shown to reduce the reinforcing effects of opioids, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptor function. However, one limitation is that 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is not selective for the mu-opioid receptor, and can also bind to other opioid receptors such as the delta-opioid receptor. This can make it difficult to interpret the results of experiments using 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol.
Future Directions
There are a number of potential future directions for research on 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of new drugs based on the structure of 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, which could have improved selectivity and efficacy. Another area of interest is the use of 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in combination with other drugs, to investigate the interactions between different opioid receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, and its potential applications in the treatment of pain and addiction.
Synthesis Methods
The synthesis of 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves several steps, starting with the reaction of 2-(3-pyridinyl)-1-piperidinylmethanol with 5-methoxy-2-nitrophenol in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol.
Scientific Research Applications
5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have potential applications in scientific research, particularly in the study of opioid receptor function. It has been used as a tool to investigate the role of mu-opioid receptors in various physiological processes, including pain perception, reward, and addiction. 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has also been used in the development of new drugs for pain management and addiction treatment.
properties
IUPAC Name |
5-methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-16-8-7-15(18(21)11-16)13-20-10-3-2-6-17(20)14-5-4-9-19-12-14/h4-5,7-9,11-12,17,21H,2-3,6,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBGMIYYOICRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCCC2C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5978537.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5978539.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5978560.png)
![2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B5978567.png)
![2-(1-oxidoisonicotinoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5978574.png)
![1-(3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B5978581.png)
![5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5978587.png)
![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B5978596.png)
![[6-(acetyloxy)-2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B5978597.png)
![3-{3-[3-(2-naphthoyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5978601.png)
![4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5978612.png)
![N-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5978619.png)
![N-(2-hydroxy-2-phenylethyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5978623.png)
